
Stylotelline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stylotelline is a natural product found in Hymeniacidon with data available.
Aplicaciones Científicas De Investigación
Isocyanide Terpene Metabolites
A study by Manzo et al. (2004) on the nudibranch Phyllidiella pustulosa revealed the isolation of various isocyanides, including diterpenes previously undiscovered in Phyllidiid nudibranchs. Among these was an enantiomer of the known sponge metabolite stylotelline. This research highlights the potential of stylotelline and its analogs in exploring marine natural products and their bioactive properties (Manzo et al., 2004).
Investigating Cytotoxic and Apoptosis Inducing Effects
Rassouli et al. (2011) investigated the cytotoxic and anticancer activities of stylosin, a monoterpene related to stylotelline, extracted from Ferula ovina. The study conducted on 5637 and HFF3 cells showed that stylosin could induce DNA damage and increase the number of apoptotic cells, suggesting its potential in cancer research (Rassouli et al., 2011).
Anti-inflammatory Activity of Stylopine
Jang et al. (2004) examined the anti-inflammatory activity of stylopine, a component of Chelidonium majus, related to stylotelline. The study found that stylopine reduced the production of various inflammatory mediators in RAW 264.7 cells, indicating its potential as an anti-inflammatory agent (Jang et al., 2004).
Propiedades
Número CAS |
108648-45-9 |
|---|---|
Fórmula molecular |
C16H25N |
Peso molecular |
231.383 |
Nombre IUPAC |
(1R,4aR,8aS)-8a-isocyano-1,4a-dimethyl-7-propyl-1,2,3,4,5,6-hexahydronaphthalene |
InChI |
InChI=1S/C16H25N/c1-5-7-14-9-11-15(3)10-6-8-13(2)16(15,12-14)17-4/h12-13H,5-11H2,1-3H3/t13-,15-,16-/m1/s1 |
Clave InChI |
FJRCDFUABIVCCI-FVQBIDKESA-N |
SMILES |
CCCC1=CC2(C(CCCC2(CC1)C)C)[N+]#[C-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



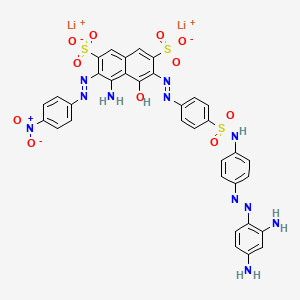
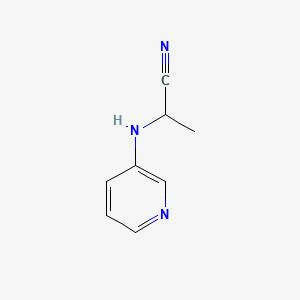
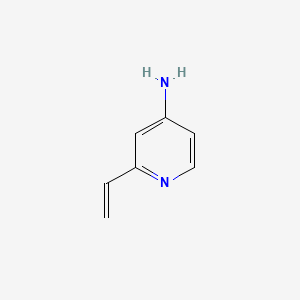
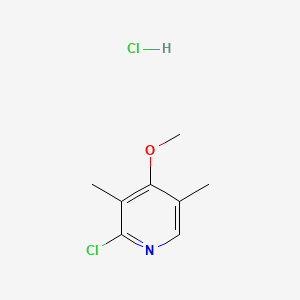
![Bromobis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]borane](/img/structure/B560757.png)


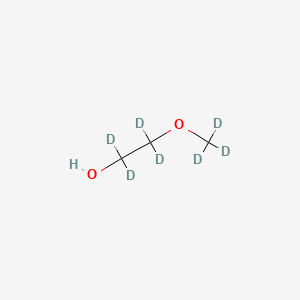
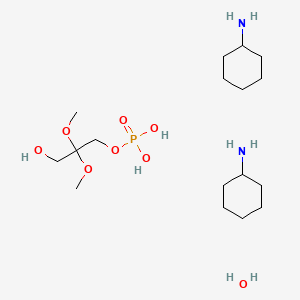

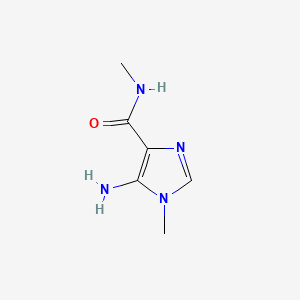
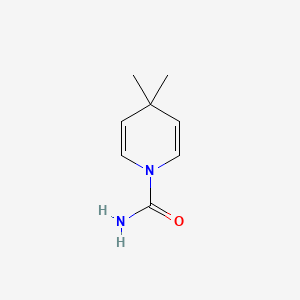

![3-Cyano-5-[3-[4-(diethylamino)-6-fluoro-1,3,5-triazin-2-yloxy]phenylazo]-1-(2-ethylhexyl)-6-hydroxy-4-methyl-2(1H)-pyridone](/img/structure/B560769.png)